1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
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Overview
Description
1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol is a chemical compound that features a dichlorophenyl group attached to an imidazole ring via an ethanol linker
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzaldehyde with imidazole in the presence of a suitable base, followed by reduction to yield the desired ethanol derivative. The reaction conditions typically involve:
Reagents: 3,4-dichlorobenzaldehyde, imidazole, reducing agents (e.g., sodium borohydride)
Solvents: Common solvents include ethanol or methanol
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The dichlorophenyl group can be reduced under specific conditions to form a less chlorinated derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products:
Oxidation: 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)acetaldehyde or 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)acetic acid
Reduction: 1-(3-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties
Medicine: Investigated for its potential use in pharmaceutical formulations
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting enzymes that require metal cofactors. The dichlorophenyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and disrupt cellular processes.
Comparison with Similar Compounds
- 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)propane
- 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)butane
Comparison: 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol is unique due to its ethanol linker, which provides specific chemical properties and reactivity. Compared to its propane and butane analogs, the ethanol derivative may exhibit different solubility, reactivity, and biological activity, making it a valuable compound for targeted applications.
Biological Activity
1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and potential pharmacological applications, supported by data tables and relevant case studies.
- Chemical Formula : C₁₁H₁₀Cl₂N₂O
- Molecular Weight : 257.12 g/mol
- CAS Number : 24155-42-8
Antimicrobial Activity
The compound has been evaluated for its antimicrobial efficacy against various pathogens. A study assessed its activity using the minimum inhibitory concentration (MIC) method against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) | Comparison Standard (MIC) |
---|---|---|
Staphylococcus aureus | 50 | Ampicillin (100) |
Escherichia coli | 30 | Ciprofloxacin (25) |
Candida albicans | 250 | Griseofulvin (500) |
This data indicates that the compound exhibits strong antibacterial activity against S. aureus and E. coli, with an MIC lower than that of standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity. In comparative studies, it was evaluated against common fungal strains.
Table 2: Antifungal Activity of this compound
Fungal Strain | MIC (µg/mL) | Comparison Standard (MIC) |
---|---|---|
Candida albicans | 250 | Griseofulvin (500) |
The results indicate moderate antifungal activity, which may be beneficial in developing treatments for fungal infections .
The biological activity of this compound is believed to be linked to its interaction with specific enzymes and proteins within microbial cells. Molecular docking studies have suggested that the compound forms hydrogen bonds with key amino acids in target proteins, enhancing its inhibitory effects on microbial growth.
Case Study: Docking Studies
A computational study demonstrated that the compound interacts covalently with serine residues in penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis. This interaction is pivotal in explaining its strong antibacterial properties .
Toxicity and Safety Profile
While the compound shows promising biological activity, it is essential to consider its safety profile. Preliminary toxicity assessments indicate:
- Acute Toxicity : Classified as Category 3 for oral exposure.
- Eye Irritation : Classified as Category 2A.
These classifications highlight the need for careful handling and further toxicological studies before clinical application .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-imidazol-1-ylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c12-9-2-1-8(5-10(9)13)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALAHDDITRYXTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN2C=CN=C2)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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